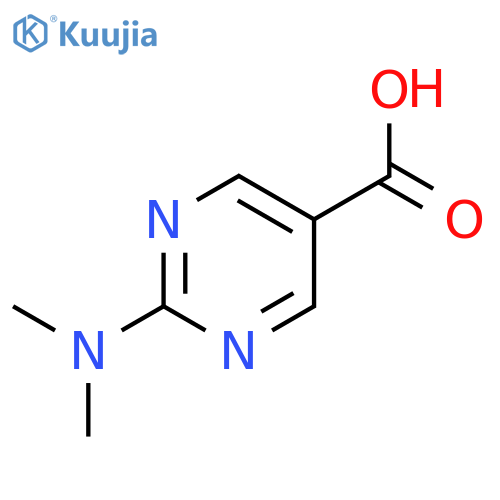

Cas no 180283-66-3 (2-(dimethylamino)pyrimidine-5-carboxylic acid)

2-(dimethylamino)pyrimidine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-DIMETHYLAMINO-PYRIMIDINE-5-CARBOXYLIC ACID

- AC1L5RMK

- AC1Q5UBS

- CHEMBL333536

- CTK4D7569

- NSC80312

- SureCN185994

- ASISCHEM C63424

- TIMTEC-BB SBB010482

- 2-(dimethylamino)pyrimidine-5-carboxylic acid

- HMS1633D14

- CS-0054461

- MFCD06589846

- SCHEMBL185994

- SMR000015386

- MLS000068239

- F6252-0157

- DB-065315

- DTXSID40292088

- AS-50493

- 2-(dimethylamino)pyrimidine-5-carboxylicacid

- EN300-261971

- AB25342

- AKOS000283864

- 5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-

- NSC-80312

- P10365

- HMS2412A19

- 180283-66-3

-

- MDL: MFCD06589846

- インチ: InChI=1S/C7H9N3O2/c1-10(2)7-8-3-5(4-9-7)6(11)12/h3-4H,1-2H3,(H,11,12)

- InChIKey: GQCWZXRVFHICLV-UHFFFAOYSA-N

- ほほえんだ: CN(C)C1=NC=C(C=N1)C(=O)O

計算された属性

- せいみつぶんしりょう: 167.06957

- どういたいしつりょう: 167.069476538g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 密度みつど: 1.322

- ふってん: 360.9°C at 760 mmHg

- フラッシュポイント: 172.1°C

- 屈折率: 1.607

- PSA: 66.32

- LogP: 0.24080

2-(dimethylamino)pyrimidine-5-carboxylic acid セキュリティ情報

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-36/37/39

- 危険レベル:IRRITANT

2-(dimethylamino)pyrimidine-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125101-250mg |

2-(Dimethylamino)pyrimidine-5-carboxylic acid |

180283-66-3 | 98% | 250mg |

¥504 | 2023-04-15 | |

| Enamine | EN300-261971-10.0g |

2-(dimethylamino)pyrimidine-5-carboxylic acid |

180283-66-3 | 95.0% | 10.0g |

$896.0 | 2025-03-21 | |

| Fluorochem | 059394-250mg |

2-Dimethylamino-pyrimidine-5-carboxylic acid |

180283-66-3 | 97% | 250mg |

£150.00 | 2022-03-01 | |

| Chemenu | CM337414-250mg |

2-(Dimethylamino)pyrimidine-5-carboxylic acid |

180283-66-3 | 95%+ | 250mg |

$476 | 2021-08-18 | |

| Life Chemicals | F6252-0157-1g |

2-(dimethylamino)pyrimidine-5-carboxylic acid |

180283-66-3 | 95%+ | 1g |

$277.0 | 2023-09-06 | |

| Life Chemicals | F6252-0157-2.5g |

2-(dimethylamino)pyrimidine-5-carboxylic acid |

180283-66-3 | 95%+ | 2.5g |

$620.0 | 2023-09-06 | |

| TRC | D462055-50mg |

2-Dimethylamino-pyrimidine-5-carboxylic Acid |

180283-66-3 | 50mg |

$ 70.00 | 2022-06-05 | ||

| Fluorochem | 059394-1g |

2-Dimethylamino-pyrimidine-5-carboxylic acid |

180283-66-3 | 97% | 1g |

£350.00 | 2022-03-01 | |

| Chemenu | CM337414-1g |

2-(Dimethylamino)pyrimidine-5-carboxylic acid |

180283-66-3 | 95%+ | 1g |

$408 | 2023-02-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125101-1g |

2-(Dimethylamino)pyrimidine-5-carboxylic acid |

180283-66-3 | 98% | 1g |

¥1110 | 2023-04-15 |

2-(dimethylamino)pyrimidine-5-carboxylic acid 関連文献

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

8. Book reviews

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

10. Book reviews

2-(dimethylamino)pyrimidine-5-carboxylic acidに関する追加情報

Introduction to 2-(dimethylamino)pyrimidine-5-carboxylic acid (CAS No. 180283-66-3)

2-(dimethylamino)pyrimidine-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 180283-66-3, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic organic molecule features a pyrimidine core substituted with a dimethylamino group at the 2-position and a carboxylic acid moiety at the 5-position. Its unique structural attributes make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.

The compound’s pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently encountered in nucleoside analogs and kinase inhibitors. The presence of the dimethylamino group enhances its solubility and reactivity, while the carboxylic acid functionality allows for further derivatization, enabling the construction of more complex pharmacophores. These characteristics have positioned 2-(dimethylamino)pyrimidine-5-carboxylic acid as a versatile building block in drug discovery pipelines.

Recent advancements in synthetic methodologies have refined the production of this compound, making it more accessible for industrial applications. Modern techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have improved yield and purity, facilitating its integration into large-scale pharmaceutical manufacturing processes. These improvements align with the growing demand for high-quality intermediates in the development of next-generation therapeutics.

In the context of medicinal chemistry, 2-(dimethylamino)pyrimidine-5-carboxylic acid has been explored as a precursor for inhibitors targeting various disease pathways. For instance, derivatives of this compound have shown promise in inhibiting protein kinases, which are implicated in cancer and inflammatory diseases. The dimethylamino group’s ability to form hydrogen bonds and its role in modulating electronic properties make it an ideal candidate for designing molecules with enhanced binding affinity to biological targets.

Recent studies have highlighted its utility in the synthesis of antiviral agents. The pyrimidine ring’s structural similarity to natural nucleobases allows for interactions with viral polymerases, potentially disrupting replication cycles. Researchers have leveraged this property to develop novel inhibitors against RNA viruses, demonstrating 2-(dimethylamino)pyrimidine-5-carboxylic acid’s significance in combating emerging infectious diseases.

The compound’s role extends beyond small-molecule drug development. It serves as a key intermediate in the synthesis of nucleoside analogs used in antiviral and anticancer therapies. The carboxylic acid group can be esterified or amidated, enabling the creation of prodrugs or conjugates that enhance bioavailability or target specificity. Such modifications are critical for optimizing drug delivery systems and improving therapeutic outcomes.

From a biochemical perspective, 2-(dimethylamino)pyrimidine-5-carboxylic acid has been investigated for its interactions with enzymes and receptors. Its structural motifs allow it to mimic natural substrates or modulate enzyme activity, providing insights into disease mechanisms and potential therapeutic interventions. For example, derivatives of this compound have been studied for their effects on metabolic enzymes, offering new avenues for treating metabolic disorders.

The compound’s versatility also extends to materials science applications. Its ability to form coordination complexes with metal ions has been exploited in designing catalysts and sensors. These applications underscore its broad utility beyond traditional pharmaceutical uses, highlighting its importance as a multifunctional chemical entity.

The synthesis of 2-(dimethylamino)pyrimidine-5-carboxylic acid involves multi-step organic transformations that require precise control over reaction conditions. Advances in flow chemistry have enabled more efficient production processes, reducing waste and improving scalability. Such innovations are essential for meeting the increasing demand for specialized intermediates in drug development.

Evaluation of 2-(dimethylamino)pyrimidine-5-carboxylic acid’s pharmacological properties has revealed its potential as an adjuvant in combination therapies. Its ability to interact with multiple targets simultaneously could enhance treatment efficacy while minimizing side effects. This concept aligns with contemporary trends toward personalized medicine, where polypharmacological approaches are gaining traction.

The future prospects of 2-(dimethylamino)pyrimidine-5-carboxylic acid are promising, driven by ongoing research into novel synthetic routes and biological applications. As computational chemistry tools advance, virtual screening methods are being employed to identify new derivatives with enhanced properties. Such efforts aim to accelerate the discovery pipeline and bring innovative therapeutics to market faster.

In conclusion,2-(dimethylamino)pyrimidine-5-carboxylic acid (CAS No. 180283-66-3) is a cornerstone compound in pharmaceutical research due to its structural versatility and functional adaptability. Its role as an intermediate in drug development underscores its importance across multiple therapeutic areas. With continued advancements in synthetic chemistry and biological understanding, 2-(dimethylamino)pyrimidine-5-carboxylic acid is poised to remain a critical component in shaping the future of medicine.

180283-66-3 (2-(dimethylamino)pyrimidine-5-carboxylic acid) 関連製品

- 5388-21-6(2-(Methylamino)pyrimidine-5-carboxylic acid)

- 1515103-64-6(1-(5-iodothiophen-3-yl)ethanone)

- 401637-66-9(2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetic acid)

- 885273-78-9(4-Isoxazolecarboxylicacid, hydrazide)

- 116007-15-9(3-2-(Ethylsulfonyl)propyl-Pentanedioic Acid)

- 1247735-62-1(Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate)

- 1805037-30-2(Ethyl 3-cyano-4-difluoromethoxy-2-ethylbenzoate)

- 1227607-79-5(3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile)

- 2227854-65-9((2S)-4-(pyrazin-2-yl)butan-2-amine)

- 65644-13-5((4Z)-4-[(dimethylamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one)